![molecular formula C14H15ClN2O4S B2606668 N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine CAS No. 1607265-66-6](/img/structure/B2606668.png)
N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine is a complex organic compound that features a thiolane ring, a nitrophenyl group, and a prop-2-ynyl substituent
Méthodes De Préparation
The synthesis of N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine typically involves multiple steps, starting with the preparation of the thiolane ring and the introduction of the nitrophenyl and prop-2-ynyl groups. Common synthetic routes include:
Formation of the Thiolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Attachment of the Prop-2-ynyl Group: This can be done through alkylation reactions using propargyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or nitro positions, using reagents such as sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiolane ring can interact with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiolane derivatives and nitrophenyl-substituted molecules. Compared to these, N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine is unique due to the presence of the prop-2-ynyl group, which can confer additional reactivity and binding properties. Examples of similar compounds include:
Thiazole Derivatives: Known for their diverse biological activities.
Indole Derivatives: Widely studied for their pharmacological potential.
Propriétés
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-2-6-16(13-5-7-22(20,21)10-13)9-11-3-4-12(17(18)19)8-14(11)15/h1,3-4,8,13H,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAEJRMONWOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

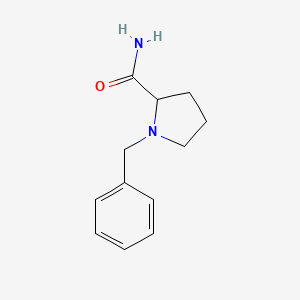
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)
![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)
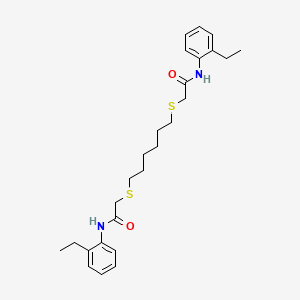
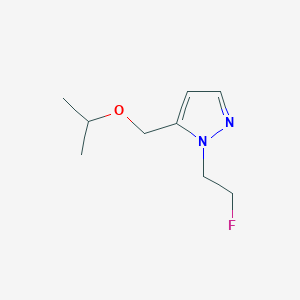
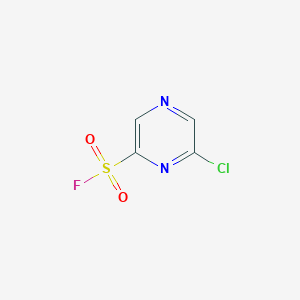
![methyl 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2606600.png)
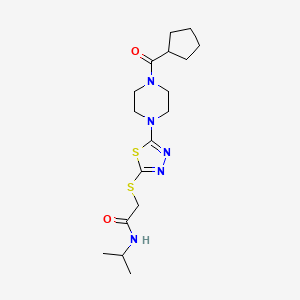

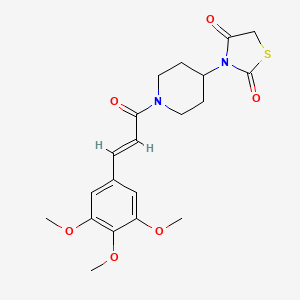
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)
